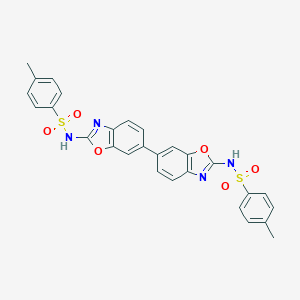
N-(4-fluorophenyl)-2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)acetamide, also known as FMPA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in medical research. FMPA is a pyridazine-based compound that has shown promising results in various studies, particularly in the field of cancer research.
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)-2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)acetamide involves the inhibition of the enzyme topoisomerase II, which is responsible for the regulation of DNA replication and transcription. By inhibiting this enzyme, N-(4-fluorophenyl)-2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)acetamide prevents cancer cells from dividing and proliferating, ultimately leading to their death.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)acetamide has been shown to have minimal toxicity in normal cells, making it an attractive candidate for cancer therapy. Studies have also shown that N-(4-fluorophenyl)-2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)acetamide has anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-fluorophenyl)-2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)acetamide is its potency against cancer cells, making it a valuable tool for cancer research. However, N-(4-fluorophenyl)-2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)acetamide's mechanism of action is not yet fully understood, which may limit its potential applications. Additionally, N-(4-fluorophenyl)-2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)acetamide's synthesis is complex and time-consuming, which may hinder its widespread use in research.
Direcciones Futuras
There are several future directions for the study of N-(4-fluorophenyl)-2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)acetamide. One area of interest is the development of more efficient synthesis methods for N-(4-fluorophenyl)-2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)acetamide, which would enable its wider use in research. Another area of interest is the elucidation of N-(4-fluorophenyl)-2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)acetamide's mechanism of action, which would provide valuable insights into its potential applications in cancer therapy. Additionally, further studies are needed to explore N-(4-fluorophenyl)-2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)acetamide's potential applications in the treatment of other diseases, such as inflammatory disorders.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)-2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)acetamide involves a multi-step process that begins with the reaction between 4-fluoroaniline and 2-bromoacetylacetone to produce an intermediate compound. This intermediate is then reacted with hydrazine hydrate to form the pyridazine ring, which is subsequently functionalized with an acetamide group to yield N-(4-fluorophenyl)-2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)acetamide.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)acetamide has been extensively studied for its potential applications in cancer research. Studies have shown that N-(4-fluorophenyl)-2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)acetamide has potent cytotoxic effects on a variety of cancer cell lines, including breast, lung, and prostate cancer cells. N-(4-fluorophenyl)-2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
Fórmula molecular |
C13H14FN3O2 |
|---|---|
Peso molecular |
263.27 g/mol |
Nombre IUPAC |
N-(4-fluorophenyl)-2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)acetamide |
InChI |
InChI=1S/C13H14FN3O2/c1-8-6-9(13(19)17-16-8)7-12(18)15-11-4-2-10(14)3-5-11/h2-5,9H,6-7H2,1H3,(H,15,18)(H,17,19) |
Clave InChI |
MNRZATAXCVOLFN-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=O)C(C1)CC(=O)NC2=CC=C(C=C2)F |
SMILES canónico |
CC1=NNC(=O)C(C1)CC(=O)NC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1,3-benzothiazol-2-yl)-N-(4-{2-[4-(1,3-benzothiazol-2-ylamino)phenyl]vinyl}phenyl)amine](/img/structure/B296104.png)
![2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole)](/img/structure/B296106.png)
![2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone](/img/structure/B296108.png)





![N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid](/img/structure/B296122.png)


![2-[3,7-dimethyl-8-(4-methylpiperazin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]ethyl 3,4,5-trimethoxybenzoate](/img/structure/B296127.png)
![3-{8-[4-(2-hydroxyethyl)piperazin-1-yl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate](/img/structure/B296129.png)